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Compound of Interest

Compound Name: (2S)-2'-Methoxykurarinone

Cat. No.: B15607727 Get Quote

An In-depth Technical Guide to (2S)-2'-
Methoxykurarinone
For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological

activities, and associated experimental methodologies for (2S)-2'-Methoxykurarinone, a

natural flavanone with significant therapeutic potential.

Chemical Identity and Properties
(2S)-2'-Methoxykurarinone is a dimethoxyflavanone isolated from the roots of Sophora

flavescens.[1] It is structurally related to (2S)-(-)-kurarinone, with a methoxy group replacing the

hydroxyl group at the 2' position.[1]

Table 1: Chemical Identifiers and Properties of (2S)-2'-Methoxykurarinone
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Identifier/Property Value Source(s)

CAS Number 270249-38-2 [1]

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxy-2-

methoxyphenyl)-5-methoxy-8-

[(2R)-5-methyl-2-(prop-1-en-2-

yl)hex-4-en-1-yl]-2,3-

dihydrochromen-4-one

[1]

Molecular Formula C27H32O6 [1]

Molecular Weight 452.5 g/mol [1]

Canonical SMILES

CC(=CC--INVALID-LINK--

C3=C(C=C(C=C3)O)OC">C@

HC(=C)C)C

[1]

InChI

InChI=1S/C27H32O6/c1-

15(2)7-8-17(16(3)4)11-20-

21(29)13-25(32-6)26-

22(30)14-24(33-27(20)26)19-

10-9-18(28)12-23(19)31-

5/h7,9-10,12-13,17,24,28-

29H,3,8,11,14H2,1-2,4-

6H3/t17-,24+/m1/s1

[1]

InChIKey
KTAQQSUPNZAWEY-

OSPHWJPCSA-N

PubChem CID 11982641 [1]

ChEMBL ID CHEMBL496451

ChEBI ID CHEBI:66151 [1]

Biological Activity and Quantitative Data
(2S)-2'-Methoxykurarinone exhibits a range of biological activities, positioning it as a molecule

of interest for further investigation in drug discovery. Its reported effects include anti-

inflammatory, antipyretic, antidiabetic, and antineoplastic properties.
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Table 2: Summary of Biological Activities and IC50 Values

Biological Activity Cell Line/Enzyme IC50 Value Source(s)

Cytotoxicity
Human Myeloid

Leukemia (HL-60)
13.7 µM [2]

Alpha-Glucosidase

Inhibition
Alpha-Glucosidase 155 µM [3][4]

Beta-Secretase

(BACE1) Inhibition
BACE1 3.3 µM [2]

Protein Tyrosine

Phosphatase 1B

(PTP1B) Inhibition

PTP1B

Noncompetitive

inhibitor (IC50 not

specified)

[3]

Inhibition of

Osteoclastogenesis

Bone Marrow

Macrophages

Dose-dependent

inhibition
[5]

Experimental Protocols
This section details the methodologies for key experiments cited in the literature for (2S)-2'-
Methoxykurarinone.

Cytotoxicity Assay (MTT Assay for HL-60 Cells)
This protocol is a general guideline based on standard MTT assays for leukemia cell lines.

Cell Culture: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640

medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at

37°C in a humidified atmosphere with 5% CO2.

Cell Seeding: Cells are seeded into 96-well plates at a density of 4 x 10^4 cells/mL.

Compound Treatment: (2S)-2'-Methoxykurarinone, dissolved in a suitable solvent like

DMSO, is added to the wells at various concentrations. Control wells receive the solvent

alone.
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Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

MTT Addition: 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to

each well, and the plates are incubated for an additional 4 hours.

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

Data Analysis: The percentage of cell viability is calculated relative to the control, and the

IC50 value is determined from the dose-response curve.

Alpha-Glucosidase Inhibition Assay
This protocol is based on a standard colorimetric assay for α-glucosidase activity.

Reaction Mixture Preparation: In a 96-well plate, 0.05 U/mL of α-glucosidase in 100 mM

phosphate buffer (pH 6.8) is pre-incubated with varying concentrations of (2S)-2'-
Methoxykurarinone for 5 minutes at 37°C.[5]

Substrate Addition: The reaction is initiated by adding p-nitrophenyl-α-D-glucopyranoside

(pNPG) to a final concentration of 600 µM.[5]

Incubation: The reaction mixture is incubated for 30 minutes at 37°C.[5]

Reaction Termination: The reaction can be stopped by adding a solution such as 1 M NaOH.

Absorbance Measurement: The formation of p-nitrophenol is quantified by measuring the

absorbance at 405 nm.[5]

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Assay
This protocol outlines a general method for assessing PTP1B inhibition.
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Reaction Buffer: A reaction buffer containing 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT,

and 1 mM EDTA is prepared.[3]

Enzyme and Substrate: Human recombinant PTP1B and the substrate p-nitrophenyl

phosphate (pNPP) are used.[3]

Assay Procedure: PTP1B is added to the reaction buffer containing 2 mM pNPP and varying

concentrations of (2S)-2'-Methoxykurarinone.[3]

Incubation: The mixture is incubated at 37°C for 30 minutes.[3]

Reaction Termination: The reaction is stopped with 1 M NaOH.[3]

Absorbance Measurement: The amount of p-nitrophenol released is measured at 405 nm.[3]

Data Analysis: The inhibitory activity is determined by comparing the enzyme activity with

and without the inhibitor.

Beta-Secretase (BACE1) Inhibition Assay
A common method for BACE1 inhibition is a fluorescence resonance energy transfer (FRET)

assay.

Reagents: Recombinant human BACE1 enzyme and a BACE1-specific FRET substrate

peptide are required.

Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM sodium acetate, pH 4.5).

Assay Procedure: The BACE1 enzyme is pre-incubated with varying concentrations of

(2S)-2'-Methoxykurarinone in a 96-well plate.

Reaction Initiation: The FRET substrate is added to initiate the reaction.

Fluorescence Measurement: The fluorescence is monitored kinetically at the appropriate

excitation and emission wavelengths. Cleavage of the substrate by BACE1 separates the

fluorophore and quencher, resulting in an increase in fluorescence.
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Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined

from the dose-response curve.

Signaling Pathways and Logical Relationships
Inhibition of RANKL-Induced Osteoclastogenesis
(2S)-2'-Methoxykurarinone has been shown to inhibit osteoclast differentiation and bone

resorption by down-regulating RANKL signaling pathways.[5] The diagram below illustrates the

key signaling nodes affected.
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Caption: Inhibition of RANKL signaling by (2S)-2'-Methoxykurarinone.

Suppression of TNF-α Induced NF-κB Signaling
(2S)-2'-Methoxykurarinone can suppress the production of chemokines by inhibiting the NF-

κB signaling pathway.
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Caption: Inhibition of the NF-κB pathway by (2S)-2'-Methoxykurarinone.

Experimental Workflow
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The following diagram outlines a logical workflow for the investigation of (2S)-2'-
Methoxykurarinone's biological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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